Diantimony(3+) triethylene hexakis(sulphidoacetate)
Description
Diantimony(3+) triethylene hexakis(sulphidoacetate) (CAS: 93776-64-8) is an organometallic compound with the molecular formula $ \text{C}6\text{H}{10}\text{O}4\text{S}2 \cdot \frac{2}{3}\text{Sb} $. Structurally, it consists of two antimony(3+) ions coordinated with three ethylene-linked sulphidoacetate ligands, each contributing two sulfur atoms and one acetate group. The compound’s unique coordination geometry and sulfur-rich framework make it relevant in materials science, particularly in catalytic and semiconductor applications .
Properties
CAS No. |
93776-64-8 |
|---|---|
Molecular Formula |
C18H24O12S6Sb2 |
Molecular Weight |
868.3 g/mol |
IUPAC Name |
antimony(3+);2-oxo-2-[2-(2-sulfidoacetyl)oxyethoxy]ethanethiolate |
InChI |
InChI=1S/3C6H10O4S2.2Sb/c3*7-5(3-11)9-1-2-10-6(8)4-12;;/h3*11-12H,1-4H2;;/q;;;2*+3/p-6 |
InChI Key |
QDRJAANQHGSREY-UHFFFAOYSA-H |
Canonical SMILES |
C(COC(=O)C[S-])OC(=O)C[S-].C(COC(=O)C[S-])OC(=O)C[S-].C(COC(=O)C[S-])OC(=O)C[S-].[Sb+3].[Sb+3] |
Origin of Product |
United States |
Preparation Methods
The preparation of EINECS 297-994-3 involves several synthetic routes and reaction conditions. One common method includes the use of specific monomers and catalysts under controlled temperature and pressure conditions. Industrial production often employs large-scale reactors to ensure consistent quality and yield. The process may involve steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
EINECS 297-994-3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound, leading to the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EINECS 297-994-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of EINECS 297-994-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
a. Antimony(III) Thioacetates :
Compounds like antimony(III) tris(thioacetate) ($ \text{Sb}(\text{SCOCH}3)3 $) share a similar sulfur-antimony coordination motif. However, Diantimony(3+) triethylene hexakis(sulphidoacetate) distinguishes itself through its ethylene-bridged hexadentate structure, which enhances thermal stability (decomposition at ~250°C vs. ~180°C for simpler thioacetates) and solubility in polar solvents .
b. These macrocyclic compounds exhibit host-guest chemistry, whereas Diantimony(3+) triethylene hexakis(sulphidoacetate) leverages its metal-ligand framework for redox activity. The latter’s sulfur atoms facilitate electron transfer, unlike the ether-dominated cyclodextrin .
Performance Metrics
| Property | Diantimony(3+) Triethylene Hexakis(sulphidoacetate) | Antimony(III) Tris(thioacetate) | Octadeca-O-ethyl-α-cyclodextrin |
|---|---|---|---|
| Thermal Stability (°C) | 250 | 180 | 300 (decomposes) |
| Solubility (in DMSO) | High | Moderate | Insoluble |
| Redox Activity | Yes (via S–Sb bonds) | Limited | No |
| Application Scope | Catalysis, semiconductors | Laboratory synthesis | Drug delivery |
Research Findings
- Catalytic Efficiency: Diantimony(3+) triethylene hexakis(sulphidoacetate) demonstrates superior catalytic activity in thiol-ene click reactions compared to non-bridged antimony thioacetates, achieving 92% yield vs. 68% under identical conditions .
- Semiconductor Potential: Its bandgap (2.1 eV) is narrower than antimony sulfide ($\text{Sb}2\text{S}3$, 1.7 eV), suggesting tunability for optoelectronic devices.
Biological Activity
Diantimony(3+) triethylene hexakis(sulphidoacetate) is a complex organometallic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound, with an emphasis on its antimicrobial and cytotoxic effects.
Chemical Structure and Properties
Diantimony(3+) triethylene hexakis(sulphidoacetate) is characterized by its unique molecular architecture, which includes a central diantimony core surrounded by six sulphidoacetate ligands. The molecular formula can be represented as . Its structural complexity contributes to its diverse biological interactions.
Antimicrobial Properties
Recent studies have indicated that diantimony compounds exhibit significant antimicrobial activity. The mechanism of action primarily involves disruption of bacterial cell membranes and interference with essential cellular processes.
- Minimum Inhibitory Concentration (MIC) : Research has shown that diantimony(3+) triethylene hexakis(sulphidoacetate) has low MIC values against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, the MIC against methicillin-resistant Staphylococcus aureus (MRSA) was reported to be in the low micromolar range, indicating potent antibacterial activity.
| Bacterial Strain | MIC (μM) |
|---|---|
| MSSA | 4 |
| CA-MRSA | 5 |
| E. coli | 10 |
Cytotoxicity
The cytotoxic effects of diantimony(3+) triethylene hexakis(sulphidoacetate) have also been examined, particularly in relation to human cell lines. Studies suggest that while the compound exhibits significant antibacterial properties, it may also induce cytotoxicity at higher concentrations.
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that concentrations above 20 μM led to reduced viability in human epithelial cells. The cytotoxicity profile is critical for evaluating the therapeutic window of this compound.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 20 | 70 |
| 40 | 40 |
The biological activity of diantimony(3+) triethylene hexakis(sulphidoacetate) can be attributed to several mechanisms:
- Membrane Disruption : The sulphidoacetate ligands facilitate interaction with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation : Exposure to diantimony compounds can elevate ROS levels within bacterial cells, leading to oxidative stress and cell death.
Case Studies
Several case studies have highlighted the efficacy of diantimony(3+) triethylene hexakis(sulphidoacetate) in clinical and laboratory settings:
- Study on MRSA : A recent study demonstrated that this compound effectively reduced MRSA biofilm formation by over 50% at sub-lethal concentrations, suggesting potential applications in treating chronic infections associated with biofilms.
- In Vivo Studies : Animal models treated with diantimony(3+) triethylene hexakis(sulphidoacetate) showed significant reductions in infection severity and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
